(Z)-1-Benzyl-N'-hydroxy-1,2,3-triazole-4-carboximidamide (Z)-1-Benzyl-N'-hydroxy-1,2,3-triazole-4-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15871971
InChI: InChI=1S/C10H11N5O/c11-10(13-16)9-7-15(14-12-9)6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H2,11,13)
SMILES:
Molecular Formula: C10H11N5O
Molecular Weight: 217.23 g/mol

(Z)-1-Benzyl-N'-hydroxy-1,2,3-triazole-4-carboximidamide

CAS No.:

Cat. No.: VC15871971

Molecular Formula: C10H11N5O

Molecular Weight: 217.23 g/mol

* For research use only. Not for human or veterinary use.

(Z)-1-Benzyl-N'-hydroxy-1,2,3-triazole-4-carboximidamide -

Specification

Molecular Formula C10H11N5O
Molecular Weight 217.23 g/mol
IUPAC Name 1-benzyl-N'-hydroxytriazole-4-carboximidamide
Standard InChI InChI=1S/C10H11N5O/c11-10(13-16)9-7-15(14-12-9)6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H2,11,13)
Standard InChI Key RKTJREFXTKAGMC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C=C(N=N2)C(=NO)N

Introduction

(Z)-1-Benzyl-N'-hydroxy-1,2,3-triazole-4-carboximidamide is a synthetic organic compound characterized by its unique structural features, including a triazole ring and a carboximidamide functional group. The presence of a benzyl group and a hydroxyl group attached to the triazole core provides this compound with potential applications in both medicinal chemistry and material science.

Synthesis and Preparation

The synthesis of compounds similar to (Z)-1-Benzyl-N'-hydroxy-1,2,3-triazole-4-carboximidamide often involves cycloaddition reactions, such as those between azides and alkynes, which are common methods for forming triazole rings. These reactions can be catalyzed by metals like copper or ruthenium, facilitating the formation of the triazole core. The specific synthesis of (Z)-1-Benzyl-N'-hydroxy-1,2,3-triazole-4-carboximidamide may involve additional steps to introduce the benzyl and hydroxyl groups.

Biological Activity

Preliminary studies suggest that compounds with similar structures to (Z)-1-Benzyl-N'-hydroxy-1,2,3-triazole-4-carboximidamide may exhibit various biological activities. These activities could include antimicrobial, anticancer, or antiviral effects, depending on the specific functional groups present. For instance, compounds with triazole rings have been explored for their potential in drug design due to their ability to interact with biological targets.

CompoundStructure FeaturesBiological Activity
1-Benzyl-1H-tetrazoleTetrazole ring instead of triazoleAntimicrobial
N'-HydroxybenzimidamideBenzimidazole coreAnticancer
4-Amino-1,2,3-triazoleAmino group additionAntiviral
5-(Benzylthio)-1H-tetrazoleThioether linkageAntifungal

Material Science Applications

The unique structural features of (Z)-1-Benzyl-N'-hydroxy-1,2,3-triazole-4-carboximidamide also suggest potential applications in material science. The incorporation of such compounds into polymers or other materials could enhance their properties, such as thermal stability, mechanical strength, or optical characteristics. Further research is needed to explore these possibilities fully.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator